molecular formula C21H21N5O B14790109 4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide

4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide

Cat. No.: B14790109
M. Wt: 359.4 g/mol
InChI Key: SMJAMOAYGIVKRI-UHFFFAOYSA-N
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Description

4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide is a complex organic compound that features an imidazole ring fused with a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-1-isopropyl-1H-imidazole-2-thiol
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole

Uniqueness

4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications .

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide

InChI

InChI=1S/C21H21N5O/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25/h4-14H,1-3H3,(H,24,27)

InChI Key

SMJAMOAYGIVKRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4

Origin of Product

United States

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